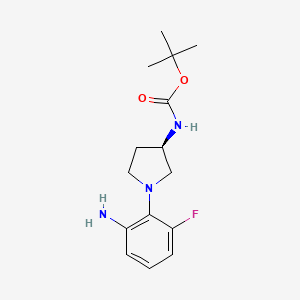

(R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-6-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally significant in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules due to its fluorine and amino substituents, which enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-10-7-8-19(9-10)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3,(H,18,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYBOEDURNOSFZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is a compound that has garnered interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22FN3O2, with a molecular weight of 295.358 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety, which contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C15H22FN3O2 |

| Molecular Weight | 295.358 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to bind selectively to certain receptors in the brain. This binding affinity is crucial for its potential therapeutic applications, particularly in neuropharmacology. The compound's structural characteristics enable it to interact effectively with neurotransmitter systems, which may lead to modulation of various neurological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related derivatives demonstrated effective inhibition against several bacterial strains, including:

- E. coli

- S. aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6 to 25 µg/mL against various pathogens, highlighting their potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results showed that certain structural modifications led to enhanced cytotoxic effects, with some derivatives achieving IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives against common bacterial and fungal strains. The results indicated that modifications in the phenyl ring structure significantly influenced the antibacterial potency, with some compounds exhibiting zones of inhibition between 10 mm and 29 mm .

- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of this compound analogs revealed a promising profile against cancer cell lines. The study noted that compounds with specific substituents on the pyrrolidine ring showed enhanced activity compared to their non-fluorinated counterparts .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (R)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is C₁₅H₂₂FN₃O₂, with a molecular weight of approximately 295.36 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and an amino-fluorophenyl moiety, which contribute to its unique chemical properties and biological activities.

Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. The presence of the fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for drug development targeting specific receptors or enzymes involved in various diseases.

Case Studies

Recent studies have explored the compound's efficacy in inhibiting certain cancer cell lines and its role in modulating neurochemical pathways relevant to neurological disorders. For instance, research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, showcasing its therapeutic potential .

Biological Interactions

The interactions of this compound with biological molecules are crucial for understanding its pharmacological effects. It has been used in studies examining protein-ligand interactions and cellular signaling pathways.

Toxicity Studies

Safety profiles have been established through cytotoxicity assays, indicating that the compound exhibits low toxicity at therapeutic concentrations. This aspect is vital for its consideration in clinical applications .

Synthesis of Complex Molecules

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further chemical modifications that can lead to the development of novel compounds with enhanced properties.

Fine Chemicals Production

The compound is utilized in the production of fine chemicals and pharmaceuticals, contributing to advancements in synthetic methodologies and improving yield and purity in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Pyrrolidine Carbamates

The compound shares structural similarities with other fluorinated pyrrolidine derivatives. For example:

Key Observations :

- The amino group in the target compound distinguishes it from nitro- or pyridine-containing analogs, enabling nucleophilic reactions (e.g., amide coupling) .

- Fluorine at the 6-position enhances metabolic stability compared to non-fluorinated analogs .

Enantiomeric and Stereochemical Variations

Enantiomeric purity critically impacts biological activity. For instance:

Commercial and Research Implications

- Availability : The discontinuation of the target compound contrasts with readily available analogs (e.g., HB004-1, A837075), limiting its use in large-scale studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.